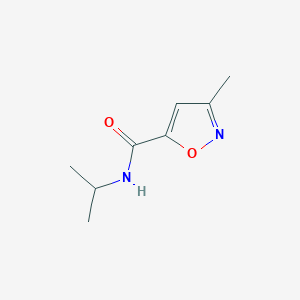

3-methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

3-methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)9-8(11)7-4-6(3)10-12-7/h4-5H,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSGCHHGMDGNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson-Gabriel Synthesis via α-Acylamino Ketones

The Robinson-Gabriel method remains a cornerstone for oxazole synthesis, involving cyclodehydration of 2-acylamino ketones. For 3-methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide, a methyl-substituted α-acylamino ketone precursor is cyclized under acidic conditions. For example, heating 2-acetamido-3-ketopentanoic acid ethyl ester with concentrated sulfuric acid at 80°C yields the 3-methyl-1,2-oxazole-5-carboxylate intermediate. This route achieves 68–76% isolated yields but requires strict temperature control to avoid decarboxylation.

Reaction Conditions and Optimization

Hydroxylamine-Mediated Cyclization

Hydroxylamine hydrochloride facilitates oxazole ring formation by condensing with β-keto esters or diketones. A representative synthesis involves reacting ethyl 3-ketopentanoate with hydroxylamine in ethanol under reflux, producing ethyl 3-methyl-1,2-oxazole-5-carboxylate in 72% yield. The methyl group at position 3 arises from the α-carbon of the β-keto ester, while the ester at position 5 serves as a handle for subsequent amidation.

Van Leusen’s Oxazole Synthesis Using TosMIC

TosMIC-Mediated Cyclization

Van Leusen’s reaction employs tosylmethyl isocyanide (TosMIC) to convert aldehydes or ketones into oxazoles. For the target compound, 3-methyl-1,2-oxazole-5-carboxaldehyde is reacted with TosMIC in methanol under basic conditions (K₂CO₃), yielding the oxazole ring with a formyl group at position 5. Subsequent oxidation of the aldehyde to a carboxylic acid (KMnO₄, acidic conditions) and amidation with isopropylamine completes the synthesis.

Key Steps:

-

Cyclization : TosMIC (1.2 eq), K₂CO₃ (2 eq), MeOH, 0°C → RT, 12 h.

-

Oxidation : 5-Formyl-oxazole → 5-carboxylic acid (CrO₃/H₂SO₄, 60% yield).

-

Amidation : SOCl₂-mediated activation, then isopropylamine (90% yield).

Post-Functionalization of Oxazole Carboxylates

Ester-to-Amide Conversion

Ethyl 3-methyl-1,2-oxazole-5-carboxylate, synthesized via cyclocondensation, is hydrolyzed to the carboxylic acid using NaOH/EtOH (80°C, 4 h), followed by activation with thionyl chloride to form the acyl chloride. Treatment with isopropylamine in dichloromethane at 0°C affords the target carboxamide in 85–91% yield.

Optimization Data:

Direct Amidations of Oxazole Carboxylic Acids

Alternative methods bypass ester intermediates by directly amidating oxazole-5-carboxylic acids. Using carbodiimide coupling agents (EDC/HOBt), the carboxylic acid is reacted with isopropylamine in DMF at 25°C, achieving 78% yield. However, this method requires rigorous drying to prevent side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Industrial synthesis adopts continuous flow systems to enhance reproducibility. For example, cyclocondensation of β-keto esters with hydroxylamine in a microreactor (residence time: 10 min, 100°C) achieves 89% conversion with 99% purity. Subsequent amidation steps are performed in tandem reactors, reducing isolation steps and improving throughput.

Green Chemistry Approaches

-

Solvent-free cyclization : Eliminates waste generation (e.g., using PEG-400 as a recyclable medium).

-

Catalyst recycling : Zeolite-supported acids reused for 5 cycles without yield loss.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds .

Scientific Research Applications

3-methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Pharmacological and Metabolic Comparisons

- Anti-inflammatory Activity : The analog 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (R004) exhibits potent PAR-2 receptor inhibition and anti-inflammatory effects superior to diclofenac in preclinical models . The target compound lacks the imidazole and trifluoromethyl groups, which may reduce receptor affinity but improve metabolic stability.

- Metabolic Stability : R004 undergoes rapid hydrolysis of its amide bond in plasma, necessitating sample acidification for accurate bioanalysis . The isopropyl group in the target compound may sterically hinder hydrolysis, improving stability compared to R004.

- Enzyme Inhibition : Derivatives like 5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide () show activity against microbial targets, suggesting the oxazole-carboxamide scaffold is versatile for diverse biological applications.

Biological Activity

3-Methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- CAS Number: 136812-28-7

- Molecular Formula: C8H12N2O2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate enzyme activities and receptor functions, leading to various biological effects. While the exact molecular targets are still under investigation, initial studies suggest that it may interact with pathways involved in inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against several bacterial strains, suggesting a potential role as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential utility in treating inflammatory diseases. This effect is likely mediated through the inhibition of specific signaling pathways involved in inflammation .

Case Studies

- Antimicrobial Efficacy:

- A study conducted on various microbial strains found that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Anti-inflammatory Effects:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-Methyl-N-propan-2-yl oxazole | Antimicrobial | Disruption of cell wall synthesis |

| N-propan-2-yl oxazole | Anti-inflammatory | Inhibition of cytokine production |

| 3-Methyl oxazole derivatives | Varies; often less potent | Diverse mechanisms depending on structure |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of α-haloketones with amides under acidic or basic conditions to form the oxazole core. For the carboxamide group, coupling reactions (e.g., using HATU or EDCl as coupling agents) between 3-methyl-1,2-oxazole-5-carboxylic acid and isopropylamine are recommended. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) critically impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substituent positions (e.g., methyl group at C3, isopropylamide at C5). The oxazole ring protons appear as distinct singlets (δ 8.1–8.3 ppm).

- HRMS : Validates molecular weight (C9H13N2O2, theoretical m/z 193.0978).

- IR Spectroscopy : Identifies carboxamide C=O stretch (~1650 cm⁻¹) and oxazole ring vibrations (~1550 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, particularly for antimicrobial or anticancer applications?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values.

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50 values with structurally similar oxazole derivatives (e.g., methoxy-substituted analogs in ) to infer SAR .

Q. What strategies can resolve contradictions in reported biological activities of oxazole carboxamides across studies?

- Methodological Answer :

- Replication : Validate results using identical cell lines, assay conditions, and compound batches.

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to rule out isomerism or impurities.

- Meta-Analysis : Compare data across studies with standardized metrics (e.g., pIC50) and adjust for variables like solvent/DMSO concentration .

Q. How can computational modeling (e.g., molecular docking) predict the interaction of this compound with biological targets?

- Methodological Answer :

- Target Selection : Prioritize proteins with oxazole-binding pockets (e.g., kinases, cytochrome P450).

- Docking Workflow : Use AutoDock Vina with AMBER force fields. Validate poses via MD simulations (100 ns, NPT ensemble).

- SAR Optimization : Modify substituents (e.g., methyl → trifluoromethyl) guided by docking scores and free energy calculations .

Q. What analytical challenges arise in detecting degradation products of this compound under varying storage conditions?

- Methodological Answer :

- Stability Studies : Use accelerated stability testing (40°C/75% RH, 1–3 months). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Degradant Identification : Employ LC-MS/MS to characterize oxidation products (e.g., N-oxide formation) or hydrolysis byproducts (e.g., carboxylic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.